Methyl 2-bromo-5-methylpyridine-4-carboxylate
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Overview
Description
Methyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a bromine atom at the second position, a methyl group at the fifth position, and a carboxylate ester group at the fourth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-methylpyridine-4-carboxylate typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 2-methyl-5-pyridinecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-bromo-5-methylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-methylpyridine-4-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromopyridine-4-carboxylate: Similar structure but lacks the methyl group at the fifth position.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Contains a methoxy group instead of a methyl group.
Methyl 5-bromo-2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of a methyl group
Uniqueness
Methyl 2-bromo-5-methylpyridine-4-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
IUPAC Name |
methyl 2-bromo-5-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFXKRACLUHSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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